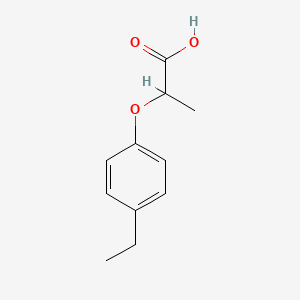

2-(4-Ethylphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Ethylphenoxy)propanoic acid is a chemical entity that can be associated with various research areas, including herbicide development and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, properties, and applications. For instance, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a selective postemergent herbicide with a two-step synthesis process . Similarly, other papers describe the synthesis of related phenoxy propanoic acid derivatives with potential applications as herbicides or in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various phenolic or pyridyl precursors. For example, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, is described starting from 2,3-dichloroquinoxaline . Another synthesis route for ethyl-2-(p-ethoxyphenyl) propenoate involves a Friedel-Crafts reaction followed by a Wittig reaction . These methods highlight the importance of selecting appropriate solvents and reactant ratios to achieve high yields and purity of the desired products.

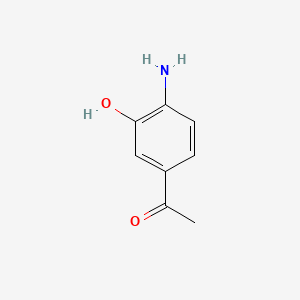

Molecular Structure Analysis

The molecular structure of phenoxy propanoic acid derivatives is characterized by the presence of a phenoxy group attached to a propanoic acid moiety. The papers discuss the characterization of these compounds using techniques such as IR, NMR, and MS . For example, the metal complexes of a Schiff base ligand related to the phenoxy group have been characterized, suggesting tetrahedral and square-planar geometries for different metal ions .

Chemical Reactions Analysis

The chemical reactivity of phenoxy propanoic acid derivatives is influenced by the substituents on the phenyl ring and the nature of the propanoic acid moiety. The papers describe various reactions, including nucleophilic substitutions and condensation reactions, to introduce different functional groups or to form metal complexes . These reactions are crucial for tailoring the properties of the compounds for specific applications, such as herbicidal activity or antibacterial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy propanoic acid derivatives are determined by their molecular structure. The papers report on properties such as molar conductance, electronic and IR spectral studies, and XRD analysis . The antibacterial and antioxidant activities of some metal complexes of related ligands have been studied, showing that the metal complexes exhibit higher activity than the free ligands . These properties are essential for the potential application of these compounds in various fields, including agriculture and medicine.

Scientific Research Applications

1. Renewable Building Block in Materials Science

2-(4-Ethylphenoxy)propanoic acid is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This application is significant in materials science, enabling the creation of bio-based materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

2. Synthesis and Anti-Inflammatory Activities

Compounds structurally related to this compound have been identified in the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrate modest inhibitory activities, suggesting potential anti-inflammatory applications (Ren et al., 2021).

3. Environmental Monitoring and Analysis

The acid has been used in developing methods for determining phenoxy herbicides in environmental samples. This includes advancements in microextraction techniques and GC-MS analysis, which are crucial for monitoring environmental contamination (Nuhu et al., 2012).

4. Chiral Analysis in Herbicides

The free acid form of related compounds has been resolved using chiral stationary phases, demonstrating potential for reference purposes and routine determination of active herbicides (Blessington & Crabb, 1989).

5. Synthesis of Bioactive Compounds

Research has been conducted on synthesizing derivatives of this compound for potential bioactive applications. This includes exploring different reaction conditions and confirming structures through various analytical techniques (Zhang Dan-shen, 2009).

6. Agricultural Applications

The acid and its derivatives have been evaluated for their effectiveness in controlling grasses in agricultural settings, like peanut farming, indicating its utility as a herbicide (Grichar & Boswell, 1986).

7. Soil Interaction and Environmental Fate

Studies on the sorption and degradation of phenoxy herbicides in soils, including those related to this compound, have been conducted to understand their environmental fate and potential for groundwater contamination (Werner et al., 2012).

properties

IUPAC Name |

2-(4-ethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYRPFCAFFXIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397052 |

Source

|

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99761-31-6 |

Source

|

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)